

Core Molecular Identifiers and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(1-Phenylethyl)piperazine**

Cat. No.: **B2491723**

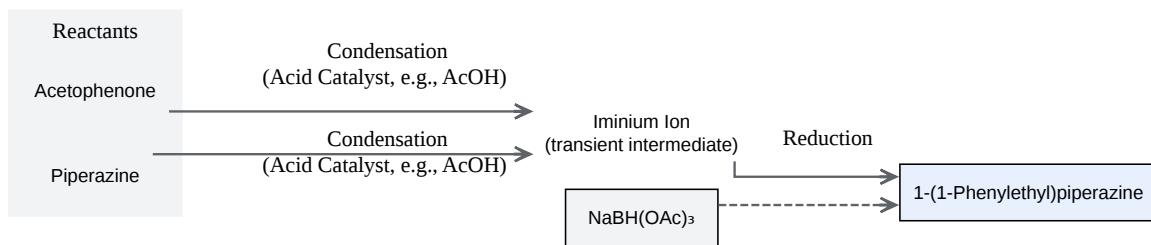
[Get Quote](#)

1-(1-Phenylethyl)piperazine is a disubstituted piperazine featuring a chiral phenylethyl group attached to one of the ring's nitrogen atoms. This structural motif is a common feature in a variety of centrally active compounds. Its core identifiers and computed properties are summarized below.

Property	Value	Source
IUPAC Name	1-(1-phenylethyl)piperazine	--INVALID-LINK--[1]
SMILES String	CC(C1=CC=CC=C1)N2CCNC C2	--INVALID-LINK--[1]
CAS Number	69628-75-7	--INVALID-LINK--[1]
Molecular Formula	C ₁₂ H ₁₈ N ₂	--INVALID-LINK--[1]
Molecular Weight	190.28 g/mol	--INVALID-LINK--[1]
Form	Solid	--INVALID-LINK--[2]

Synthesis Methodologies

The synthesis of N-alkylated piperazines is a fundamental transformation in medicinal chemistry. For a mono-substituted, secondary alkylamine like **1-(1-phenylethyl)piperazine**, two primary strategies are considered: direct alkylation and reductive amination.


- Direct Alkylation: This involves the reaction of piperazine with a suitable electrophile, such as (1-bromoethyl)benzene. A significant challenge in this approach is controlling selectivity. The inherent nucleophilicity of both nitrogen atoms in piperazine can lead to a mixture of mono- and di-alkylated products, as well as potential quaternary ammonium salt formation. Strategies to favor mono-alkylation include using a large excess of piperazine or employing a mono-protonated piperazine salt to decrease the nucleophilicity of the second nitrogen.[3]
- Reductive Amination: This is often the preferred method for its high selectivity and milder conditions.[4] The reaction proceeds via the condensation of a ketone (acetophenone) with piperazine to form an iminium ion intermediate, which is then reduced in situ by a hydride-donating agent to yield the target amine. This method directly forms the desired C-N bond with minimal risk of over-alkylation.

Field-Proven Protocol: Reductive Amination

The following protocol is adapted from established procedures for the reductive amination of ketones with piperazine derivatives. This self-validating system ensures high conversion to the desired mono-alkylated product. The choice of sodium triacetoxyborohydride [NaBH(OAc)₃] as the reducing agent is critical; it is mild enough not to reduce the starting ketone but is highly effective at reducing the iminium intermediate formed in situ.

Reaction Scheme:

Fig 1. Reductive Amination Workflow.

[Click to download full resolution via product page](#)

Caption: Fig 1. Reductive Amination Workflow.

Experimental Protocol:

- **Setup:** To a round-bottom flask equipped with a magnetic stir bar, add piperazine (2.0 equivalents). Dissolve it in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
- **Carbonyl Addition:** Add acetophenone (1.0 equivalent) to the solution, followed by a catalytic amount of acetic acid (0.1 equivalents) to facilitate iminium ion formation.
- **Intermediate Formation:** Allow the mixture to stir at room temperature for 30-60 minutes.
- **Reduction:** In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the stirring mixture. The addition may be mildly exothermic.
- **Reaction:** Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO_3) solution until gas evolution ceases.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
- **Isolation:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** The crude material can be purified by silica gel column chromatography to afford the final **1-(1-phenylethyl)piperazine**.

Spectroscopic Characterization

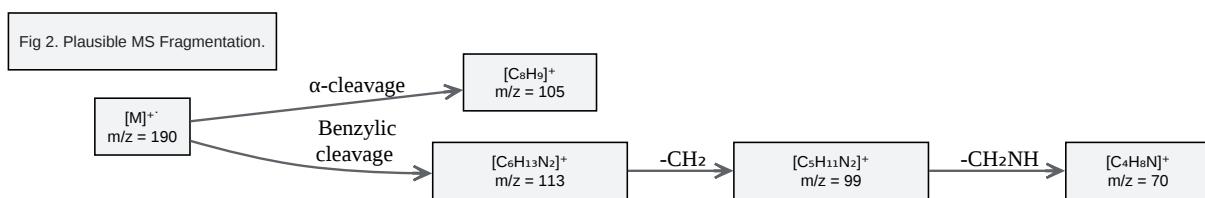
Disclaimer: As of the date of this guide, specific, peer-reviewed spectral data for **1-(1-Phenylethyl)piperazine** is not readily available in the cited literature. The following analysis is

based on expected values derived from closely related analogues, such as 1-phenylpiperazine, and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key structural information.

- Phenyl Protons: A multiplet in the aromatic region (δ 7.20-7.40 ppm) integrating to 5 hydrogens.
- Benzylic Proton: A quartet at approximately δ 3.20-3.40 ppm, corresponding to the single proton on the carbon attached to both the phenyl ring and the piperazine nitrogen. The splitting pattern arises from coupling to the adjacent methyl protons.
- Piperazine Protons: The eight protons on the piperazine ring are expected to appear as two distinct sets of multiplets. The four protons on the carbons adjacent to the substituted nitrogen (N1) will likely be shifted downfield (δ 2.50-2.70 ppm) compared to the four protons adjacent to the secondary amine (N4) (δ 2.80-3.00 ppm).[5][6]
- Methyl Protons: A doublet at approximately δ 1.30-1.50 ppm, integrating to 3 hydrogens, coupled to the benzylic proton.
- Amine Proton: A broad singlet corresponding to the N-H proton, which may appear over a wide chemical shift range and could exchange with D₂O.


¹³C NMR: The carbon spectrum provides a map of the carbon skeleton.

- Phenyl Carbons: Signals are expected in the δ 125.0-145.0 ppm range. The quaternary carbon attached to the ethyl group will be distinct from the protonated carbons.
- Benzylic Carbon: A signal around δ 60.0-65.0 ppm for the chiral carbon.
- Piperazine Carbons: Two distinct signals are expected. The carbons adjacent to N1 (C2/C6) should appear around δ 52.0-55.0 ppm, while the carbons adjacent to N4 (C3/C5) would be expected around δ 45.0-50.0 ppm.[5][7]
- Methyl Carbon: A signal in the aliphatic region, expected around δ 20.0-25.0 ppm.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak ($[M]^+$) at $m/z = 190$. The fragmentation pattern would be key to confirming the structure.

Expected Fragmentation Pathway:

[Click to download full resolution via product page](#)

Caption: Fig 2. Plausible MS Fragmentation.

- **Benzyllic Cleavage:** The most prominent fragmentation would likely be the cleavage of the C-C bond alpha to the phenyl ring, generating a stable tropylion ion or, more likely, the cleavage of the benzylic C-N bond. The most characteristic fragment would be the loss of the phenylmethyl radical to form an ion at $m/z = 105$ ($[C_8H_9]^+$), which is a hallmark of phenylethyl structures.
- **Piperazine Ring Fragmentation:** Cleavage within the piperazine ring itself is also expected. Common fragments for N-substituted piperazines include ions at $m/z = 70$ and $m/z = 56$, corresponding to characteristic portions of the heterocyclic ring.[6]

Applications in Drug Discovery and Medicinal Chemistry

The piperazine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties (such as aqueous solubility) and to serve as a versatile linker to orient pharmacophoric groups toward their biological targets.[8]

1-(1-Phenylethyl)piperazine, as a specific scaffold, is of particular interest in the development of agents targeting the Central Nervous System (CNS). The phenylpiperazine core is a well-established pharmacophore for a range of neurotransmitter receptors. While specific drugs derived directly from this exact molecule are not prominent, its structure serves as a key template for exploring structure-activity relationships (SAR) in several areas:

- Dopamine and Serotonin Receptor Ligands: Phenylpiperazine derivatives are known to interact with dopamine (D₂, D₃) and serotonin (5-HT_{1a}, 5-HT_{2a}) receptors. The 1-phenylethyl group can be systematically modified to optimize potency and selectivity for these receptors, which are implicated in conditions like schizophrenia, depression, and anxiety.^[7]
- Neuroprotective Agents: The piperazine core is found in compounds investigated for neuroprotective effects, making this scaffold a valuable starting point for developing treatments for neurodegenerative disorders.

Safety and Handling

Based on GHS classification data, **1-(1-phenylethyl)piperazine** is considered hazardous.

- Hazards: Harmful if swallowed (Acute Toxicity, Oral) and causes serious eye irritation. May cause skin and respiratory irritation.
- Precautions: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(1-Phenylethyl)piperazine | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Core Molecular Identifiers and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2491723#smiles-string-for-1-1-phenylethyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com